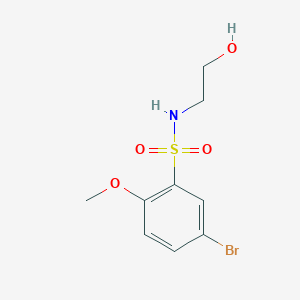

5-溴-N-(2-羟乙基)-2-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

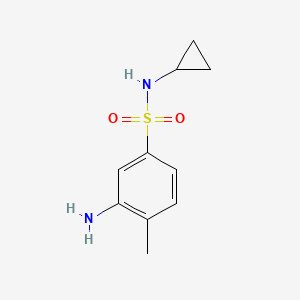

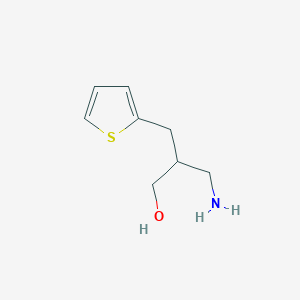

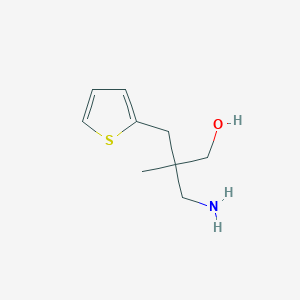

The compound 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. The presence of bromo, hydroxyethyl, and methoxy substituents indicates that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various strategies, including N-alkylation and aminohydroxylation reactions. For instance, the N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to the formation of N-alkyl sulfonamides, which can further undergo intramolecular reactions to yield complex structures like pyrrolobenzothiadiazepines . Similarly, the synthesis of N-substituted benzenesulfonamides can be achieved by reacting amines with sulfonyl chlorides in the presence of a base . These methods could potentially be adapted for the synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . Crystallographic analysis can provide detailed information about the molecular geometry, bond lengths, and angles, as seen in the case of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate . Such analyses are crucial for confirming the identity of the synthesized compounds and for understanding their three-dimensional arrangement, which is important for their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions. For example, N-haloamide reactions can lead to the formation of bromo-substituted amines from olefins . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic ring. The bromo substituent in 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide could potentially make it a suitable candidate for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the presence of a methoxy group can affect the electron density of the aromatic ring and thus the compound's reactivity . The hydroxyethyl group could confer additional solubility in polar solvents, which is beneficial for biological applications. The bromo group can be reactive towards nucleophiles, making the compound versatile for further chemical modifications.

科学研究应用

溴化合物的环境应用

溴化阻燃剂(相关化合物可能属于该组)已因其在室内空气、灰尘、消费品和食品中的存在而被广泛研究。它们的持久性和潜在风险需要对其检测、环境归宿和毒性进行进一步研究。值得注意的是,研究发现我们对许多新型溴化阻燃剂的了解存在重大差距,这强调了改进分析方法和更全面的监测计划的必要性(Zuiderveen、Slootweg 和 de Boer,2020)。

有机合成和聚合物研究

在有机合成中,溴化化合物是构建复杂分子结构的宝贵中间体。对含有氨基苯磺酰胺(与目标化合物相关的官能团)的环状化合物的综述展示了此类衍生物在合成多杂环化合物和多功能环炔基试剂中的用途。这项研究为发现新药和功能分子铺平了道路,突出了磺酰胺衍生物在合成有机化学和制药工业中的关键作用(Kaneda,2020)。

抗氧化活性分析

抗氧化剂在从食品工程到医学的各个领域都发挥着至关重要的作用。对用于测定抗氧化活性的分析方法的综述提供了 ORAC、HORAC、CUPRAC 和 DPPH 等测试的全面概述。此类方法可用于研究溴化磺酰胺的抗氧化潜力,以帮助阐明它们在药物或食品保鲜中的用途(Munteanu 和 Apetrei,2021)。

基于磺酰胺的药物化学

磺酰胺,包括具有溴取代基的磺酰胺,已成为开发抗菌药物的基础。对磺酰胺衍生物的研究已经产生了具有广泛药用价值的化合物,从抗菌剂到抗癌剂。这项工作强调了结构修饰在增强磺酰胺类药物的生物活性和开发价值中的重要性(Shichao 等人,2016)。

属性

IUPAC Name |

5-bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO4S/c1-15-8-3-2-7(10)6-9(8)16(13,14)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOUOAFJUPSZKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640673 |

Source

|

| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide | |

CAS RN |

871269-14-6 |

Source

|

| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Benzyl(methyl)amino]nicotinic acid](/img/structure/B1291110.png)